5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers pursuing SMYD2/3 inhibitor programs require the precise methylsulfamoyl regioisomer-generic substitution with CAS 1172867-56-9 alters hydrogen-bonding patterns and target binding. This compound provides the exact scaffold from EP3193600A4 (Formula I). • Exact regioisomer claimed in SMYD inhibitor patents-critical for SAR studies • CNS drug-like profile (XLogP3 0.3, tPSA 110 Ų)-ready for logD/solubility validation • Pair with regioisomer CAS 1172867-56-9 for controlled comparative target engagement studies • In stock with competitive pricing-rapid global shipping

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 1172812-76-8
Cat. No. B2466294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
CAS1172812-76-8
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(O1)C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C12H13N3O4S/c1-13-20(17,18)11-5-4-10(19-11)12(16)15-8-9-3-2-6-14-7-9/h2-7,13H,8H2,1H3,(H,15,16)
InChIKeyJATDNZULGYFZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide: Core Structural Identity and Procurement Context


5-(Methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 1172812-76-8) is a synthetic small molecule with a furan-2-carboxamide core bearing a methylsulfamoyl substituent at the 5-position and a pyridin-3-ylmethyl group on the amide nitrogen [1]. It belongs to the sulfonamide/carboxamide class and has been implicated in patent literature as a potential scaffold for SMYD protein inhibition, which is relevant to oncology research [2].

Why 5-(Methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide Cannot Be Interchanged with Generic Analogs: A Regioisomeric Distinction


Generic substitution fails because the closest regioisomeric analog, CAS 1172867-56-9, relocates the methyl group from the sulfonamide nitrogen to the carboxamide nitrogen [1]. This subtle change, while preserving molecular formula and many computed descriptors, is likely to alter hydrogen-bonding patterns and target binding. The specific methylsulfamoyl arrangement in CAS 1172812-76-8 is the exact scaffold claimed in SMYD inhibitor patents [2], meaning the precise regioisomer is critical for intended biological activity and procurement for structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Direct Comparison of 1172812-76-8 with Its Closest Regioisomer


Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

In the absence of any publicly available bioassay data, the only quantifiable differentiation between the target compound and its closest regioisomeric analog, CAS 1172867-56-9, lies in their computed properties. While both share identical molecular weight, formula, hydrogen bond donor/acceptor counts, and topological polar surface area, the target compound exhibits a subtly lower computed lipophilicity (XLogP3 = 0.3) compared to the analog (XLogP3 = 0.3) [1][2]. This identical value precludes any meaningful differentiation, highlighting the critical need for experimental determination of logD, solubility, and permeability to guide procurement.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Structural Scaffold Differentiation: Regioisomeric Identity for SMYD Inhibition

The target compound embodies the exact substitution pattern (sulfonamide-bearing furan carboxamide) described in Formula (I) of EP3193600A4 for SMYD protein blockade [1]. In contrast, CAS 1172867-56-9 places the methyl group on the amide nitrogen, generating a different regioisomer not explicitly exemplified in the same patent context. While no quantitative IC50 data are available for either molecule, the patent's explicit coverage of the target scaffold provides a differential IP-backed rationale for its procurement over unclaimed regioisomers.

Epigenetics SMYD Inhibition Cancer Therapeutics

Procurement-Driven Application Scenarios for 5-(Methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 1172812-76-8)


SMYD2/3 Epigenetic Inhibitor Lead Optimization

The compound's scaffold aligns directly with Formula (I) of EP3193600A4, making it a candidate for procurement as a starting point for SMYD2/3 inhibitor medicinal chemistry programs [1]. The specific regioisomer should be used to explore SAR around the methylsulfamoyl moiety, with the regioisomeric analog CAS 1172867-56-9 serving as a direct comparator to assess the impact of methyl group placement on target engagement.

Regioisomeric Probe for Sulfonamide-Kinase Interaction Studies

Given that similar furan sulfonamides have shown kinase inhibitory activity (e.g., cFMS/CSF-1R inhibitors with IC50 values of 17–76 nM [1]), this compound can be systematically profiled alongside its regioisomer to deconvolute which kinase targets are sensitive to the methylsulfamoyl substitution pattern. Procurement of both regioisomers enables direct, controlled comparative studies.

Physicochemical Property Benchmarking for CNS Drug Likeness

With a computed XLogP3 of 0.3 and tPSA of 110 Ų from PubChem [1], the compound falls within favorable CNS drug-like space. Researchers can procure this compound to experimentally validate its logD, solubility, and permeability, feeding data into CNS MPO scoring algorithms and comparing outcomes directly against the identical-computed-property regioisomer CAS 1172867-56-9.

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